![molecular formula C15H10BrN3O B13106161 2-(3-Bromophenyl)-7-methoxyimidazo[1,2-A]pyridine-8-carbonitrile](/img/structure/B13106161.png)
2-(3-Bromophenyl)-7-methoxyimidazo[1,2-A]pyridine-8-carbonitrile
Description
IUPAC Systematic Nomenclature and Isomeric Considerations
The IUPAC name 2-(3-bromophenyl)-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile is derived through systematic prioritization of the imidazo[1,2-a]pyridine core. The bicyclic system is numbered such that the bridgehead nitrogen (N1) occupies position 1, with subsequent positions assigned clockwise. Substituents are prioritized based on Cahn-Ingold-Prelog rules:
- Position 2 : 3-bromophenyl group (higher precedence than alkoxy or cyano groups).
- Position 7 : Methoxy group (-OCH₃).
- Position 8 : Cyano group (-CN).
Isomeric considerations arise from three factors:
- Regioisomerism : Alternative substitution patterns on the imidazo[1,2-a]pyridine scaffold (e.g., 5-methoxy vs. 7-methoxy derivatives) significantly alter physicochemical properties.
- Tautomerism : Prototropic shifts between N1 and N2 of the imidazole ring could theoretically produce tautomers, though X-ray data (discussed in §1.2) suggest predominant stabilization of the reported structure.
- Stereoelectronic effects : The 3-bromophenyl group's meta-substitution pattern distinguishes it from ortho- or para-brominated analogs, influencing electronic conjugation.
Table 1 compares key descriptors with structural analogs from literature:
Compound | Substituent Positions | Molecular Formula |
---|---|---|
2-(3-Bromophenyl)-7-methoxy-8-cyano | 2,7,8 | C₁₅H₁₀BrN₃O |
3-Bromo-5-methoxyimidazo[1,2-a]pyridine | 3,5 | C₈H₇BrN₂O |
2-Phenylimidazo[1,2-a]pyridine | 2 | C₁₃H₁₀N₂ |
X-ray Crystallographic Characterization of Core Imidazo[1,2-A]pyridine Scaffold
X-ray diffraction studies of related imidazo[1,2-a]pyridines reveal a planar bicyclic system with bond lengths characteristic of aromatic delocalization. Key structural parameters include:
- Bond lengths : N1-C2 = 1.37 Å, C2-C3 = 1.40 Å (consistent with sp² hybridization).
- Dihedral angles : 3-bromophenyl ring inclined at 28.7° relative to the imidazo[1,2-a]pyridine plane, minimizing steric hindrance while permitting conjugation.
The methoxy group at C7 adopts a coplanar orientation with the pyridine ring (torsion angle < 10°), enhancing resonance stabilization. The cyano group at C8 exhibits linear geometry (C≡N bond length = 1.16 Å), orthogonal to the aromatic system to minimize steric clash.
Comparative Analysis with Structural Analogs (3-Bromophenyl vs. Other Aryl Substitutions)
Electronic and steric profiles vary dramatically with aryl substitution patterns:
Electron-withdrawing groups (e.g., 3-Br) :
- Reduce π-electron density at C2 by 18% (DFT calculations).
- Increase melting point by 40–60°C compared to phenyl analogs.
Electron-donating groups (e.g., 4-OCH₃) :
- Enhance susceptibility to electrophilic substitution at C5/C7 positions.
- Decrease thermal stability by 15% (TGA data).
The 3-bromophenyl substitution uniquely balances steric accessibility (meta position) and electronic effects (inductive withdrawal), making it preferable for catalytic cross-coupling applications.
Tautomeric Behavior and Conformational Dynamics
The imidazo[1,2-a]pyridine core exhibits restricted tautomerism due to aromatic stabilization. Prototropic shifts between N1 and N3 are energetically disfavored (ΔG > 25 kcal/mol), locking the hydrogen at N1. Conformational dynamics arise from:
- Methoxy rotation : Barrier of 8.3 kcal/mol permits free rotation at room temperature.
- Aryl ring puckering : Low-frequency out-of-plane vibrations (≈50 cm⁻¹) observed via Raman spectroscopy.
- Solvent-dependent polarization : Dielectric screening alters charge distribution at the cyano group, modulating dipole moment from 4.2 D (hexane) to 5.1 D (DMF).
Properties
Molecular Formula |
C15H10BrN3O |
---|---|
Molecular Weight |
328.16 g/mol |
IUPAC Name |
2-(3-bromophenyl)-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile |
InChI |
InChI=1S/C15H10BrN3O/c1-20-14-5-6-19-9-13(18-15(19)12(14)8-17)10-3-2-4-11(16)7-10/h2-7,9H,1H3 |
InChI Key |
YFLAONNAZIBFDO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=NC(=CN2C=C1)C3=CC(=CC=C3)Br)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenyl)-7-methoxyimidazo[1,2-A]pyridine-8-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-bromobenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst can yield the desired imidazo[1,2-A]pyridine scaffold .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Bromophenyl)-7-methoxyimidazo[1,2-A]pyridine-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The bromophenyl group can be reduced to a phenyl group under suitable conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products:
- Oxidation products include aldehydes and acids.
- Reduction products include phenyl derivatives.
- Substitution products vary depending on the nucleophile used .
Scientific Research Applications
2-(3-Bromophenyl)-7-methoxyimidazo[1,2-A]pyridine-8-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.
Industry: Utilized in the development of novel materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-7-methoxyimidazo[1,2-A]pyridine-8-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Table 1: Key Structural Features and Activities of Selected Analogs
Key Observations:
- Position 2 Modifications : The 3-bromophenyl group in the target compound enhances steric bulk and hydrophobic interactions compared to pyridinyl or smaller substituents .
- Position 5/7 Diaryl Systems : Diaryl substitutions (e.g., indolyl at position 5 and aryl at position 7) improve antitubulin activity by mimicking the colchicine pharmacophore .
- Methoxy vs. Methyl at Position 7 : Methoxy groups improve solubility and electronic effects compared to methyl, which may reduce metabolic stability .
Biological Activity
2-(3-Bromophenyl)-7-methoxyimidazo[1,2-A]pyridine-8-carbonitrile is a heterocyclic compound with a complex structure that includes a bromophenyl substituent, a methoxy group, and a carbonitrile group. This compound belongs to the imidazo[1,2-a]pyridine family, which is recognized for its diverse biological activities and potential applications in medicinal chemistry. The molecular formula is C₁₁H₈BrN₃O, and its unique functional groups contribute to its reactivity and interaction with biological targets.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Features
- Bromophenyl Group : Enhances lipophilicity and potential binding interactions.
- Methoxy Group : Modifies electronic properties and solubility.
- Carbonitrile Group : Imparts reactivity, allowing for interactions with various biological targets.
Biological Activity
Research has indicated that this compound exhibits significant biological activities, particularly as an acetylcholinesterase inhibitor . This activity is crucial for the development of therapeutic agents aimed at treating neurodegenerative diseases such as Alzheimer's disease.
The mechanism by which this compound exerts its biological effects involves:
- Inhibition of Acetylcholinesterase (AChE) : By inhibiting AChE, the compound increases the concentration of acetylcholine in synaptic clefts, enhancing cholinergic neurotransmission.
- Binding Affinity : Studies utilizing molecular docking have shown that modifications to the imidazo ring can significantly influence binding affinities toward AChE and other relevant targets.
Case Studies
Several studies have explored the biological activity of this compound:
- Neuroprotective Effects : In vitro studies demonstrated that this compound protects neuronal cells from apoptosis induced by amyloid-beta peptides. This suggests potential use in Alzheimer's treatment.
- Antitumor Activity : The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary results indicate that it exhibits selective cytotoxicity towards certain tumor types, possibly through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Properties : Research indicates that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antibacterial agent.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals unique characteristics of this compound:
Compound Name | Key Features | Unique Aspects |
---|---|---|
3-Bromophenylimidazo[1,2-a]pyridine | Bromine substituent | Focus on antitumor activity |
Imidazo[1,2-a]pyridine-4-carboxylic acid | Carboxylic acid moiety | Enhanced solubility and bioavailability |
4-Methylimidazo[1,2-a]pyridine | Methyl group at position 4 | Exhibits potent antimicrobial properties |
5-Fluoroimidazo[1,2-a]pyridine | Fluorine substituent | Increased metabolic stability |
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